N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline
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Overview
Description
N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline is a compound that belongs to the class of aniline derivatives It features a pyrazole ring substituted with a methyl group at the 1-position and an aniline moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline can be synthesized through a multi-step process. One common method involves the reaction of 4-methylpyrazole with 4-(trifluoromethyl)aniline in the presence of potassium hydroxide (KOH) and dimethylsulfoxide (DMSO). The reaction proceeds via a C–F activation strategy, yielding the desired product with a 63% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques such as nucleophilic substitution and catalytic reactions. The scalability of the synthesis would depend on optimizing reaction conditions and using efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. In biological systems, it may inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline: This compound features a similar pyrazole ring structure but with three pyrazole groups attached to the aniline moiety.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound has a boronic acid ester group instead of an aniline moiety.
Uniqueness
N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound for research and industrial applications.
Biological Activity
N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline, also known as 4-(1-methyl-1H-pyrazol-4-yl)aniline, is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structural arrangement that includes a pyrazole moiety and an aniline group, which may contribute to its interactions with various biological targets. This article will explore the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N4, with a molecular weight of 216.28 g/mol. Its structure includes:
- A pyrazole ring which is known for its diverse reactivity and biological properties.
- An aniline group that can participate in hydrogen bonding and other interactions with biological targets.
Structural Highlights
Feature | Description |
---|---|
Pyrazole Ring | Contributes to biological activity through enzyme interaction |
Aniline Group | Enhances solubility and reactivity |
Methyl Substituents | Modifies electronic properties and steric hindrance |
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound derivatives. For instance, compounds derived from this structure have shown significant inhibitory effects on various cancer cell lines:
- Inhibitory Activity : A study reported that derivatives displayed potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), with an IC50 value of 0.98 μM, indicating strong potential as anticancer agents .
- Cell Line Efficacy : The compound exhibited high antiproliferative activity against MCF-7 (breast cancer) and B16-F10 (melanoma) cell lines, with IC50 values of 1.88 μM and 2.12 μM respectively .
The mechanism by which this compound exerts its biological effects often involves interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, potentially leading to reduced tumor growth.
- Apoptotic Induction : Research indicates that certain derivatives can induce apoptosis in cancer cells through pathways involving FLT3 and BCR-ABL signaling .
Antimicrobial Activity
In addition to anticancer properties, this compound has been studied for its antimicrobial effects:
- Broad-Spectrum Activity : Compounds containing the pyrazole moiety have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .
Case Study 1: Anticancer Efficacy
A series of experiments evaluated the cytotoxic effects of this compound on human leukemia cell lines. The results indicated a dose-dependent increase in apoptosis, confirming its role as a potential therapeutic agent against hematologic malignancies.
Case Study 2: Enzyme Interaction
Molecular docking studies revealed that this compound binds effectively to CDK2, providing insights into its mechanism as an inhibitor of cell cycle progression .
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-methyl-4-(1-methylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C11H13N3/c1-12-11-5-3-9(4-6-11)10-7-13-14(2)8-10/h3-8,12H,1-2H3 |
InChI Key |
KOUZNAFTSDSBPN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=CN(N=C2)C |
Origin of Product |
United States |
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